molecular formula C13H21ClN2O2 B4193364 N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide;hydrochloride

N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide;hydrochloride

Cat. No.: B4193364
M. Wt: 272.77 g/mol
InChI Key: UQFOOXPUQJSZAQ-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide;hydrochloride is a chemical compound with a variety of applications in scientific research and industry It is known for its unique chemical structure, which includes a dimethylaminoethyl group and an ethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide;hydrochloride typically involves the reaction of 3-ethoxybenzoic acid with N,N-dimethylethylenediamine in the presence of a coupling agent such as carbodiimide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or other purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment. The process typically includes the use of high-purity starting materials and precise control of reaction conditions to maximize yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide;hydrochloride can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride: Used in peptide synthesis and as a coupling agent.

    2-Dimethylaminoethyl chloride hydrochloride: Used as an intermediate in organic synthesis.

    N,N-Dimethylaminoethanol: Known for its use in the production of pharmaceuticals and other chemicals.

Uniqueness

N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide;hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a dimethylaminoethyl group and an ethoxybenzamide moiety makes it particularly useful in certain synthetic and research applications, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.ClH/c1-4-17-12-7-5-6-11(10-12)13(16)14-8-9-15(2)3;/h5-7,10H,4,8-9H2,1-3H3,(H,14,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFOOXPUQJSZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NCCN(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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